molecular formula C26H23N5O5 B3356010 N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide CAS No. 64611-92-3

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide

Cat. No.: B3356010
CAS No.: 64611-92-3
M. Wt: 485.5 g/mol
InChI Key: VJLXPIHJIADFRF-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, oxadiazole, and azo groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The azo group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar compounds include other azo and oxadiazole derivatives, such as:

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-16(32)23(25(33)27-21-14-13-18(34-2)15-22(21)35-3)30-29-20-12-8-7-11-19(20)26-28-24(31-36-26)17-9-5-4-6-10-17/h4-15,23H,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLXPIHJIADFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867086
Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64611-92-3
Record name N-(2,4-Dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-(2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)diazenyl)-
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-
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Record name N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]azo]butyramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Reactant of Route 2
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N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Reactant of Route 3
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N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Reactant of Route 4
Reactant of Route 4
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Reactant of Route 5
Reactant of Route 5
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Reactant of Route 6
Reactant of Route 6
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide

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